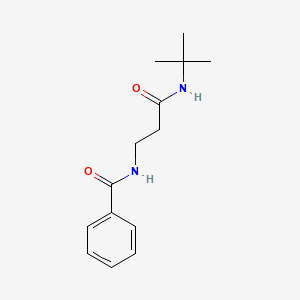![molecular formula C23H18O3 B14958025 7-(1-naphthylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B14958025.png)
7-(1-naphthylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(1-naphthylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound with a unique structure that combines a naphthyl group, a methoxy group, and a dihydrocyclopenta[c]chromenone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-naphthylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the naphthylmethoxy intermediate: This step involves the reaction of 1-naphthol with methanol in the presence of an acid catalyst to form 1-naphthylmethoxy.
Cyclization: The naphthylmethoxy intermediate is then subjected to cyclization with a suitable cyclopentadiene derivative under acidic or basic conditions to form the dihydrocyclopenta[c]chromenone core.
Final assembly: The final step involves the coupling of the naphthylmethoxy group with the dihydrocyclopenta[c]chromenone core under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
7-(1-naphthylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
7-(1-naphthylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 7-(1-naphthylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-hydroxy-6H-naphtho[2,3-c]coumarin: Shares a similar core structure but with different functional groups.
4,7-Dimethyl-3,4,4a,5,8,8a-hexahydro-2H-chromen-2-one: Another compound with a chromenone core but different substituents.
Uniqueness
7-(1-naphthylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C23H18O3 |
|---|---|
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
7-(naphthalen-1-ylmethoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C23H18O3/c24-23-21-10-4-9-19(21)20-12-11-17(13-22(20)26-23)25-14-16-7-3-6-15-5-1-2-8-18(15)16/h1-3,5-8,11-13H,4,9-10,14H2 |
InChI-Schlüssel |
GESFJPWESJPJEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC4=CC=CC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-[3-oxo-3-(pentan-2-ylamino)propyl]benzamide](/img/structure/B14957943.png)

![N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-isoleucine](/img/structure/B14957963.png)
![4-methyl-3-(1-naphthylmethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B14957968.png)
![8-hexyl-7-[(3-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B14957972.png)
![3-benzyl-6-chloro-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B14957977.png)
![methyl [6-chloro-4-methyl-7-(naphthalen-2-ylmethoxy)-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B14957984.png)

![4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-isoleucinate](/img/structure/B14958001.png)


![4-methyl-3-(2-oxo-2-phenylethoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B14958038.png)
![4-butyl-8-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-L-phenylalaninate](/img/structure/B14958044.png)

